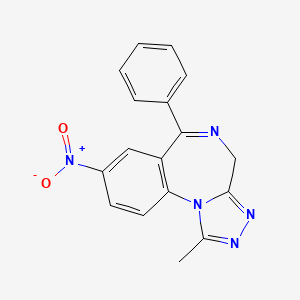

Nitrazolam

Übersicht

Beschreibung

Nitrazolam is a triazolobenzodiazepine, a subclass of benzodiazepine derivatives. It has been sold online as a designer drug and is closely related to other compounds such as clonazolam and fluthis compound. This compound is known for its potent sedative, muscle relaxant, and anxiolytic properties .

Wissenschaftliche Forschungsanwendungen

Nitrazolam wurde hauptsächlich in der wissenschaftlichen Forschung verwendet, um seine pharmakologischen Wirkungen und potenziellen therapeutischen Anwendungen zu untersuchen. Es wurde als Referenzmaterial in der forensischen Toxikologie eingesetzt, um analytische Methoden zur Detektion von Benzodiazepinen in biologischen Proben zu entwickeln . Darüber hinaus machen seine starken sedativen und anxiolytischen Eigenschaften es zu einem interessanten Thema in der Neuropharmakologieforschung.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Benzodiazepin-Bindungsstelle am Gamma-Aminobuttersäure (GABA)-Rezeptor bindet. Diese Bindung verstärkt die inhibitorischen Wirkungen von GABA, was zu einem verstärkten Chlorid-Ionen-Einstrom und einer Hyperpolarisation von Neuronen führt. Das Ergebnis ist eine sedative, muskelrelaxierende und anxiolytische Wirkung .

Wirkmechanismus

Target of Action

Nitrazolam primarily targets the central benzodiazepine receptors in the brain. These receptors are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. The interaction of this compound with these receptors enhances the binding activity of GABA, a major inhibitory neurotransmitter in the central nervous system .

Mode of Action

This compound binds to the central benzodiazepine receptors, which are part of the GABA receptor complex. This binding increases the affinity of GABA for its receptor, leading to an enhanced inhibitory effect. As a result, there is an increase in chloride ion influx into neurons, causing hyperpolarization and stabilization of the neuronal membrane. This action results in the sedative, anxiolytic, and muscle relaxant effects of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By enhancing GABAergic transmission, this compound increases the inhibitory effects of GABA throughout the central nervous system. This leads to a reduction in neuronal excitability and produces the calming effects associated with benzodiazepines .

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed into the bloodstream and distributed throughout the body. It is metabolized primarily in the liver by cytochrome P450 enzymes and is eventually excreted in the urine. The bioavailability of this compound is influenced by factors such as the rate of absorption and the extent of first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are due to the enhanced inhibitory action of GABA on neuronal activity, leading to decreased anxiety, muscle tension, and seizure activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, the presence of other central nervous system depressants can potentiate the effects of this compound, while factors that alter liver enzyme activity can affect its metabolism and clearance .

Biochemische Analyse

Biochemical Properties

Nitrazolam, like other benzodiazepines, is generally used as an anxiolytic and/or hypnotic drug as a ligand of the GABA A-benzodiazepine receptor . It interacts with enzymes, proteins, and other biomolecules in the body, particularly those involved in the central nervous system .

Cellular Effects

This compound, as a central nervous system depressant, can have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is similar to other benzodiazepines. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Like other benzodiazepines, it is likely to have a certain degree of stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is reasonable to assume that, like other benzodiazepines, it may have threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways similar to other benzodiazepines . It interacts with enzymes or cofactors and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Like other benzodiazepines, it is likely to interact with transporters or binding proteins and have effects on its localization or accumulation .

Subcellular Localization

Like other benzodiazepines, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

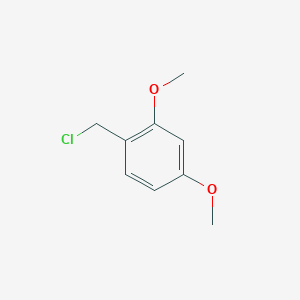

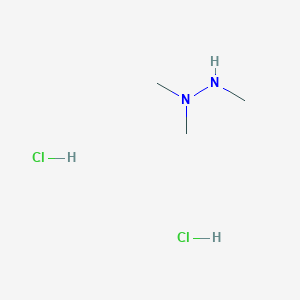

The synthesis of nitrazolam involves the formation of the triazolobenzodiazepine core. One common synthetic route includes the cyclization of a suitable precursor with a nitro group and a phenyl ring. The reaction conditions typically involve the use of polymer-supported reagents to facilitate the microscale synthesis of this compound

Analyse Chemischer Reaktionen

Nitrazolam durchläuft verschiedene Arten chemischer Reaktionen:

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Verschiedene Substitutionen können am Benzolring oder am Triazolring auftreten, abhängig von den verwendeten Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen sind Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator für die Reduktion und Oxidationsmittel wie Kaliumpermanganat für die Oxidation. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

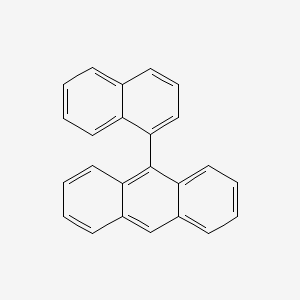

Nitrazolam ähnelt anderen Triazolobenzodiazepinen wie Clonazolam und Fluthis compound. Es unterscheidet sich in seiner chemischen Struktur durch das Fehlen einer Chlor- oder Fluorgruppe am Benzolring . Dieser geringfügige strukturelle Unterschied kann zu Variationen in der Potenz und den pharmakologischen Wirkungen führen. Weitere ähnliche Verbindungen sind:

- Clonazolam

- Fluthis compound

- Alprazolam

- Triazolam

- Flubromazolam

- Nitemazepam

- Pyrazolam .

Die Einzigartigkeit von this compound liegt in seiner hohen Potenz und den spezifischen strukturellen Modifikationen, die es von anderen Benzodiazepinen unterscheiden.

Eigenschaften

IUPAC Name |

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPNABWTHDOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045827 | |

| Record name | Nitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28910-99-8 | |

| Record name | Nitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K499DBB308 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

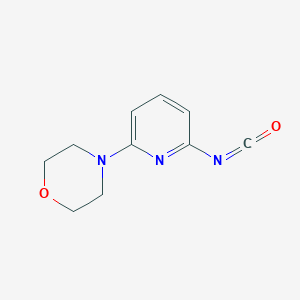

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.